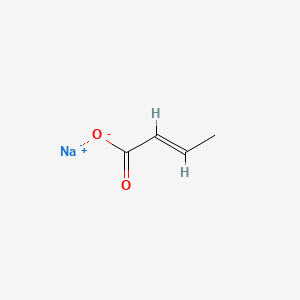

Sodium crotonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17342-77-7 |

|---|---|

Molecular Formula |

C4H5NaO2 |

Molecular Weight |

108.07107 |

Synonyms |

2-Butenoic acid, sodiuM salt, (2E)- |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the Impact of Sodium Crotonate on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the impact of sodium crotonate on gene expression. Sodium crotonate, a short-chain fatty acid, serves as a precursor for crotonyl-CoA, a substrate for the post-translational modification of histones known as lysine crotonylation (Kcr). This modification is an emerging epigenetic mark implicated in the regulation of gene transcription. This document details the molecular mechanisms underlying sodium crotonate's effects, provides comprehensive experimental protocols for its study, and summarizes key findings on its influence on gene expression and associated signaling pathways. The information presented is intended to equip researchers with the necessary knowledge and methodologies to investigate the therapeutic and biological potential of targeting histone crotonylation.

Introduction: Sodium Crotonate and Histone Crotonylation

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. Among these, histone lysine crotonylation (Kcr) is a recently identified modification that involves the addition of a crotonyl group to lysine residues on histone tails.[1][2] This modification is catalyzed by histone acetyltransferases (HATs), such as p300/CBP, and is removed by histone deacetylases (HDACs), particularly class I HDACs.[3] Histone crotonylation is predominantly found at the transcriptional start sites (TSS) of active genes and is generally associated with active gene transcription.[4]

Sodium crotonate is a cell-permeable short-chain fatty acid that can be converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2). This increases the cellular pool of crotonyl-CoA, the donor for histone crotonylation, thereby leading to a global increase in histone Kcr levels.[5][6] The study of sodium crotonate's effects is crucial for understanding the functional role of histone crotonylation in various biological processes and disease states, including kidney disease, cancer, and neurogenesis.

Core Mechanism of Action

The primary mechanism by which sodium crotonate influences gene expression is through the modulation of histone crotonylation. The increased availability of crotonyl-CoA shifts the balance of histone acylation, leading to an increase in Kcr at specific genomic loci. This alteration in the epigenetic landscape can either enhance or repress gene transcription depending on the genomic context and the specific genes involved.[1][3]

Figure 1: Mechanism of sodium crotonate on gene expression.

Key Signaling Pathways Affected

Research has shown that sodium crotonate-induced changes in histone crotonylation can impact specific signaling pathways. One of the well-documented pathways involves the regulation of nephroprotective genes in the context of kidney disease.

PGC-1α/SIRT3 Pathway in Kidney Disease

In models of acute kidney injury, sodium crotonate has been shown to be nephroprotective. This protective effect is associated with the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Sirtuin 3 (SIRT3), and the downregulation of the pro-inflammatory chemokine CCL2.[2] PGC-1α is a master regulator of mitochondrial biogenesis, and SIRT3 is a mitochondrial deacetylase that has been shown to have decrotonylase activity. The interplay between these molecules is crucial for cellular homeostasis and response to stress.

Figure 2: PGC-1α/SIRT3 signaling pathway affected by sodium crotonate.

Data Presentation: Quantitative Effects on Gene Expression

While comprehensive, large-scale RNA-sequencing data is often presented in supplementary materials of research articles, this section summarizes the consistently reported, targeted gene expression changes induced by sodium crotonate in the context of kidney injury models.

| Gene | Function | Effect of Sodium Crotonate | Reference |

| PGC-1α | Transcriptional coactivator, mitochondrial biogenesis | Upregulation | [2] |

| SIRT3 | Mitochondrial deacetylase/decrotonylase | Upregulation | [2] |

| CCL2 | Pro-inflammatory chemokine | Downregulation | [2] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the impact of sodium crotonate on gene expression.

Cell Culture and Sodium Crotonate Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

-

Preparation of Sodium Crotonate Solution: Prepare a stock solution of sodium crotonate (e.g., 1 M in sterile water) and filter-sterilize.

-

Treatment: Dilute the sodium crotonate stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 mM). Replace the existing medium with the sodium crotonate-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours for short-term effects, or longer for chronic studies).

-

Harvesting: After incubation, wash the cells with PBS and harvest for downstream applications such as RNA or protein extraction, or for chromatin immunoprecipitation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation

Figure 3: Experimental workflow for ChIP-seq of histone crotonylation.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for histone lysine crotonylation (anti-Kcr) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of histone crotonylation enrichment.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Isolate total RNA from sodium crotonate-treated and control cells using a commercial kit.

-

RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves mRNA purification (for polyA-selected RNA-seq), rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between sodium crotonate-treated and control samples.

-

Conclusion and Future Directions

Sodium crotonate serves as a valuable tool for investigating the functional consequences of histone lysine crotonylation on gene expression. The methodologies outlined in this guide provide a framework for researchers to explore its impact in various biological systems. The observed effects of sodium crotonate on nephroprotective and inflammatory pathways highlight its potential as a therapeutic agent. Future research should focus on elucidating the full spectrum of genes regulated by sodium crotonate-induced histone crotonylation in different cell types and disease models. Furthermore, the development of more specific inhibitors and activators of histone crotonylation will be crucial for dissecting the precise roles of this epigenetic mark and for advancing its therapeutic potential.

References

- 1. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone lysine crotonylation during acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Crotonate Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Crotonate as a Tool for Studying Histone Deacetylase (HDAC) Functions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histone Crotonylation and HDACs

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone lysine crotonylation (Kcr) is a relatively new discovery that is functionally distinct from the well-studied histone acetylation.[1] Kcr is associated with active gene transcription and is dynamically regulated by the cellular concentration of crotonyl-CoA.[1][2]

Sodium crotonate (NaCr) has emerged as a valuable chemical tool to investigate the roles of histone crotonylation and the enzymes that regulate it. Exogenous administration of sodium crotonate increases the intracellular pool of crotonyl-CoA, which serves as a substrate for histone acetyltransferases (HATs) like p300/CBP to catalyze histone crotonylation.[1][3] Conversely, certain histone deacetylases (HDACs) have been identified as "erasers" of this mark, possessing decrotonylase activity.[2] This interplay makes sodium crotonate a powerful modulator for studying the functions of these specific HDACs.

This guide provides a technical overview of how to use sodium crotonate to probe HDAC functions, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action: How Sodium Crotonate Modulates HDAC Activity

The primary mechanism by which sodium crotonate influences HDAC-related functions is indirect. It acts by increasing the substrate for histone crotonyltransferases, leading to a global increase in histone crotonylation. This hyper-crotonylation state can then be used to study the activity and inhibition of decrotonylating enzymes, namely specific HDACs.

The pathway can be summarized as follows:

-

Cellular Uptake and Conversion: Exogenously supplied sodium crotonate is taken up by cells.[1]

-

Conversion to Crotonyl-CoA: Inside the cell, sodium crotonate is converted to crotonyl-CoA, likely by acyl-CoA synthetase short-chain family member 2 (ACSS2).[3][4]

-

Histone Crotonylation: The increased concentration of crotonyl-CoA drives HATs, such as p300, to transfer the crotonyl group to lysine residues on histones (e.g., H3K18cr).[1][3]

-

Studying "Eraser" Activity: The resulting hyper-crotonylated histones serve as a substrate to study the decrotonylase activity of HDACs. Class I HDACs, in particular, have been shown to remove crotonyl groups.[5]

-

Direct Inhibition: Some evidence suggests that at higher concentrations (e.g., 6 mM or more), crotonate itself can directly inhibit the decrotonylation and deacetylation activity of HDAC1 in vitro.[5]

This process allows researchers to investigate the balance between histone "writers" (HATs) and "erasers" (HDACs) in the context of crotonylation.

Quantitative Data

The primary quantitative effect of sodium crotonate is the dose-dependent increase in histone crotonylation levels. While specific IC50 values for sodium crotonate against HDACs are not standardly reported (as it's not a direct, high-affinity inhibitor in the classical sense), its effects on related processes have been quantified.

| Parameter | Enzyme/Process | Value/Effect | Cell Line/System | Reference |

| HDAC Inhibition | HDAC1 Decrotonylation | Inhibition observed at ≥6 mM | In vitro | [5] |

| HDAC Inhibition | HDAC1 Deacetylation | Inhibition observed at ≥6 mM | In vitro | [5] |

| HDAC Inhibitor IC50 | Trichostatin A (TSA) | ~50 nM (for decrotonylation) | In vitro | [5] |

| HDAC Inhibitor IC50 | Trichostatin A (TSA) | ~5 nM (for deacetylation) | In vitro | [5] |

| Cellular Effect | Histone Crotonylation | Dramatic, dose-dependent increase | HeLa S3 Cells | [1] |

| Cellular Effect | Histone Acetylation | No significant change observed | HeLa S3 Cells | [2] |

| Functional Outcome | Gene Expression | Potent stimulation of transcription | In vitro / Macrophages | [1] |

Note: The data highlights that while sodium crotonate robustly increases histone crotonylation, its direct inhibitory effect on HDACs occurs at much higher concentrations compared to classical HDAC inhibitors like Trichostatin A (TSA). This underscores its primary utility as a tool to increase the substrate for decrotonylase activity.

Experimental Protocols

Cell Culture Treatment to Induce Histone Hypercrotonylation

This protocol describes the general procedure for treating cultured mammalian cells with sodium crotonate to study its effects on histone crotonylation and gene expression.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HCT116, HK-2)

-

Complete cell culture medium

-

Sodium Crotonate (NaCr) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer for protein extraction (e.g., RIPA buffer)

-

Histone extraction reagents

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Preparation of Working Solution: Prepare a fresh working solution of sodium crotonate in complete culture medium. A typical final concentration range is 1-10 mM.[6]

-

Treatment: Aspirate the old medium from the cells and replace it with the sodium crotonate-containing medium. Include a vehicle-treated control (medium only).

-

Incubation: Incubate the cells for a desired period. A time course of 3.5 to 24 hours is common to observe significant changes in histone crotonylation.[6]

-

Cell Harvest:

-

For Western Blot: Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate with lysis buffer containing protease and HDAC inhibitors.

-

For Histone Extraction: Follow a standard acid extraction protocol to isolate histones for downstream analysis.

-

-

Downstream Analysis: Analyze the samples via Western Blot using antibodies specific for crotonylated lysine (e.g., anti-pan-Kcr, anti-H3K18cr) and antibodies for total histones as a loading control.

In Vitro HDAC Decrotonylation Assay

This protocol is adapted from methods used to measure the ability of a purified HDAC enzyme to remove crotonyl groups from a histone substrate.[7]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Recombinant histone H3.1

-

p300 catalytic domain (for in vitro crotonylation)

-

Crotonyl-CoA

-

HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

SDS-PAGE reagents and Western Blot apparatus

-

Antibody specific for the crotonylated histone mark (e.g., anti-H3K18cr)

-

Total H3 antibody

Procedure:

Part 1: Preparation of Crotonylated Substrate

-

Set up a reaction mix containing recombinant histone H3.1, the catalytic domain of p300, and crotonyl-CoA in a suitable buffer.[7]

-

Incubate at 30°C for 2 hours to allow for histone crotonylation.

-

Inactivate the p300 enzyme by heating at 65°C for 5 minutes.[7]

-

Verify the crotonylation of the histone substrate by Western Blot.

Part 2: Decrotonylation Reaction

-

Set up reaction tubes containing the prepared crotonylated histone H3 substrate in HDAC assay buffer.

-

Add varying concentrations of the recombinant HDAC enzyme to the tubes. Include a negative control with no HDAC enzyme.[7]

-

To test for inhibition, pre-incubate the HDAC enzyme with an inhibitor (e.g., TSA or high concentrations of sodium crotonate) before adding the substrate.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western Blot, probing with the anti-crotonyl-lysine antibody and a total histone antibody to assess the degree of decrotonylation.

Signaling Pathways and Functional Relationships

Sodium crotonate treatment and the subsequent increase in histone crotonylation impact various cellular signaling pathways, primarily through the regulation of gene expression. Histone crotonylation is enriched at the promoters and enhancers of active genes, suggesting a direct role in transcriptional activation.[2]

Key Relationships:

-

Metabolism and Epigenetics: The use of sodium crotonate directly links cellular metabolism (processing of short-chain fatty acids) to epigenetic regulation of gene expression.[1]

-

Gene Activation: p300-catalyzed histone crotonylation is a potent stimulator of transcription, in some cases more so than acetylation.[1]

-

Cell Cycle Control: Histone crotonylation levels have been shown to increase during the S and G2-M phases of the cell cycle, a process regulated by Class I HDACs.[5]

-

Disease Pathophysiology: Dysregulation of histone crotonylation has been implicated in various diseases. For example, sodium crotonate has been shown to alleviate diabetic kidney disease, partly by inducing histone Kcr and reducing inflammation and fibrosis.[3][8] It also plays a role in intestinal regeneration.[9]

Conclusion and Future Directions

Sodium crotonate is an indispensable tool for elucidating the biological functions of histone crotonylation and the HDACs that erase this mark. By increasing the intracellular concentration of crotonyl-CoA, it allows for the controlled study of the interplay between metabolic state and epigenetic regulation. Researchers can leverage sodium crotonate to identify novel substrates of decrotonylating HDACs, understand the role of crotonylation in gene regulation, and explore its therapeutic potential in various diseases. Future studies will likely focus on developing more specific inhibitors for decrotonylating enzymes and further unraveling the complex crosstalk between histone crotonylation and other post-translational modifications.

References

- 1. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 2. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Crotonate Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gcn5 and Esa1 function as histone crotonyltransferases to regulate crotonylation-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Endogenous Landscape of Crotonate: A Technical Guide to Its Origins, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonate, a short-chain fatty acid (SCFA), is an emerging molecule of interest in cellular metabolism and epigenetic regulation. Primarily originating from the metabolic activities of the gut microbiota, crotonate serves as a precursor for crotonyl-CoA, a key substrate for post-translational modifications of proteins, notably histones. This technical guide provides an in-depth exploration of the endogenous sources of crotonate, its metabolic pathways, and the analytical methodologies required for its study. We delve into the conversion of crotonate to its activated form, its connections to fatty acid and amino acid metabolism, and its role in cellular signaling. Detailed experimental protocols for the quantification of crotonate in biological matrices are provided, alongside a discussion of the current understanding and existing knowledge gaps in the field. This guide is intended to be a comprehensive resource for researchers investigating the physiological and pathological roles of crotonate.

Endogenous Sources of Crotonate

The primary source of endogenous crotonate is the fermentation of dietary fibers by the gut microbiota.[1][2] While the exact concentrations in the healthy human gut are not well-documented, crotonate is a product of the metabolic activity of various anaerobic bacteria.[3] Key butyrate-producing bacteria, such as those from the genera Roseburia and Faecalibacterium, are thought to be potential contributors to the gut's crotonate pool, given the close metabolic relationship between butyrate and crotonate metabolism.[4][5][6][7][8][9] In health, the major short-chain fatty acids—acetate, propionate, and butyrate—are present in the large intestine and feces at an approximate molar ratio of 60:20:20.[10]

Beyond the gut, crotonate can also be generated intracellularly as an intermediate in the metabolic pathways of fatty acids and certain amino acids.

Metabolism of Crotonate

The metabolic journey of crotonate is intrinsically linked to the pool of crotonyl-CoA, a central intermediate in several key metabolic pathways.

Cellular Uptake

Crotonic acid, the protonated form of crotonate, can enter cells via free diffusion across the cell membrane. Additionally, the anionic form, crotonate, is transported into cells by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).[5]

Conversion to Crotonyl-CoA

Once inside the cell, crotonate must be activated to crotonyl-CoA to participate in metabolic reactions. This conversion is catalyzed by acyl-CoA synthetases. For some time, Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) was implicated in this process.[11][12] However, recent in vitro studies have demonstrated that ACSS2 is inefficient at converting crotonate to crotonyl-CoA, suggesting that other acyl-CoA synthetases may be primarily responsible for this activation in vivo.[13][14] This remains an area of active investigation.

Metabolic Fates of Crotonyl-CoA

Crotonyl-CoA is a key intermediate in several major metabolic pathways:

-

Fatty Acid β-oxidation: During the breakdown of fatty acids, butyryl-CoA is oxidized to crotonyl-CoA by short-chain acyl-CoA dehydrogenase (ACADS).[2]

-

Amino Acid Catabolism: The degradation of the amino acids lysine and tryptophan also generates crotonyl-CoA.[2]

-

Butyrate Metabolism: Butyrate, another major SCFA from the gut, can be converted to butyryl-CoA and subsequently to crotonyl-CoA.[2]

-

Protein Crotonylation: Crotonyl-CoA serves as the donor for the crotonylation of lysine residues on histone and non-histone proteins, an important epigenetic modification that can influence gene expression.[2][15]

Signaling Pathways

The primary recognized signaling role of crotonate is indirect, occurring through its conversion to crotonyl-CoA and the subsequent impact on protein crotonylation, which in turn regulates various cellular processes. Direct signaling roles for crotonate, such as binding to cell surface receptors like the free fatty acid receptors FFAR2 and FFAR3, which are activated by other SCFAs, are not yet well-established.[16][17][18][19]

Quantitative Data

Quantitative data on crotonate concentrations in healthy human tissues and biofluids are sparse in the current literature. However, some studies have reported measurements in specific contexts:

| Biological Matrix | Condition | Reported Concentration/Change | Citation(s) |

| Mouse Colonic Crypts | DSS-induced colitis (regenerating phase) | Significant increase | [6] |

| Human Plasma | Crohn's Disease Patients | Reduced levels compared to healthy controls | [20] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Accurate quantification of crotonate in biological samples is challenging due to its volatility and hydrophilicity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods. Derivatization is often required to improve chromatographic separation and detection sensitivity.

Protocol for Crotonate Quantification in Fecal Samples by GC-MS

This protocol is a composite based on established methods for SCFA analysis.[20][21][22][23][24]

5.1.1. Sample Preparation and Extraction

-

Homogenize 50-150 mg of frozen fecal sample in 1 mL of a cold 0.005 M aqueous NaOH solution containing a suitable internal standard (e.g., caproic acid-d3 at 5 µg/mL).

-

Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for derivatization.

5.1.2. Derivatization with Isobutyl Chloroformate

-

To 100 µL of the fecal extract supernatant, add derivatization reagents in an aqueous solution.

-

Use isobutyl chloroformate in a reaction system of water, isobutanol, and pyridine for optimal derivatization.

-

Extract the derivatized products with hexane.

5.1.3. GC-MS Analysis

-

GC Column: Use a suitable capillary column, such as an HP-5ms (30 m x 250 µm i.d., 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 325°C at a rate of 10°C/minute.

-

Hold: 325°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Protocol for Crotonate Quantification in Plasma/Serum by LC-MS/MS

This protocol is based on methods utilizing 3-nitrophenylhydrazine (3-NPH) derivatization.[1][25][26][27][28]

5.2.1. Sample Preparation and Protein Precipitation

-

To 100 µL of plasma or serum, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., 13C-labeled crotonate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

5.2.2. Derivatization with 3-NPH

-

Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC) in a suitable solvent mixture (e.g., water/acetonitrile with pyridine).

-

Incubate the reaction mixture at 40°C for 30 minutes.

-

After incubation, add a quenching solution if necessary and dilute with the initial mobile phase for analysis.

5.2.3. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phases:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient to separate the derivatized SCFAs.

-

MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for derivatized crotonate and the internal standard should be optimized.

-

Visualization of Metabolic Pathways

Overview of Endogenous Crotonate Metabolism

Caption: Overview of the primary sources and metabolic fate of endogenous crotonate.

Experimental Workflow for Crotonate Quantification

Caption: A generalized workflow for the quantification of crotonate in biological samples.

Conclusion and Future Directions

Crotonate is a metabolically significant short-chain fatty acid with its primary origins in the gut microbiome and roles as an intermediate in core metabolic pathways. Its conversion to crotonyl-CoA links it directly to the burgeoning field of protein crotonylation and epigenetic regulation. While significant progress has been made in understanding its metabolic connections and in developing analytical methods for its detection, several key areas require further investigation.

Future research should focus on:

-

Accurate Quantification: Establishing baseline concentrations of crotonate in various healthy human tissues and biofluids is crucial for understanding its physiological roles.

-

Enzyme Identification and Kinetics: Definitive identification of the primary human acyl-CoA synthetase(s) responsible for crotonate activation and characterization of their kinetic properties are needed.

-

Microbiota Contribution: Identifying the specific species within the human gut microbiota that are major producers of crotonate will be key to understanding the interplay between diet, the microbiome, and host metabolism.

-

Direct Signaling Roles: Investigating potential direct signaling functions of crotonate, independent of its conversion to crotonyl-CoA, could reveal novel biological activities.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the biology of crotonate.

References

- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 2. The short-chain fatty acid crotonate reduces invasive growth and immune escape of Candida albicans by regulating hyphal gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Roseburia intestinalis: A Beneficial Gut Organism From the Discoveries in Genus and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Roseburia intestinalis: A Beneficial Gut Organism From the Discoveries in Genus and Species [frontiersin.org]

- 6. Identification of Metabolic Signatures Linked to Anti-Inflammatory Effects of Faecalibacterium prausnitzii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate-producing gut bacterium Faecalibacterium prausnitzii protects against bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of Novel Faecalibacterium prausnitzii Strains Isolated from Healthy Volunteers: A Step Forward in the Use of F. prausnitzii as a Next-Generation Probiotic [frontiersin.org]

- 9. The gut anaerobe Faecalibacterium prausnitzii uses an extracellular electron shuttle to grow at oxic–anoxic interphases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fecal Metabolites As Non-Invasive Biomarkers of Gut Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crotonate enhances intestinal regeneration after injury via HBO1-mediated H3K14 crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Reactome | Free fatty acid receptors [reactome.org]

- 18. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid profiling method for mammalian feces short chain fatty acids by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A sensitive GC/MS detection method for analyzing microbial metabolites short chain fatty acids in fecal and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 26. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 27. tandfonline.com [tandfonline.com]

- 28. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Sodium Crotonate: Chemical Properties and Laboratory Synthesis

This technical guide provides an in-depth overview of the chemical properties and laboratory synthesis of sodium crotonate for researchers, scientists, and professionals in drug development.

Chemical Properties of Sodium Crotonate

Sodium crotonate, the sodium salt of crotonic acid, is a chemical compound with applications in organic synthesis. Its properties are summarized below.

General Properties

| Property | Value | Source |

| IUPAC Name | sodium (E)-but-2-enoate | [1] |

| Molecular Formula | C₄H₅NaO₂ | [1] |

| Molecular Weight | 108.07 g/mol | [1] |

| CAS Number | 17342-77-7 | [1] |

| Appearance | White to off-white crystalline powder | |

| Odor | Similar to butyric acid | [2] |

Physical Properties

| Property | Value | Source |

| Solubility | Soluble in water. | [2] |

| Soluble in many organic solvents. | [2] |

Spectroscopic Data

While specific spectroscopic data for sodium crotonate is not extensively available, the expected spectral characteristics can be inferred from its structure and data from its parent acid, crotonic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of sodium crotonate would be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl and vinyl protons of the crotonate backbone.

-

¹³C NMR: The carbon NMR spectrum would display peaks for the methyl carbon, the two vinyl carbons, and the carboxylate carbon.

-

Laboratory Synthesis of Sodium Crotonate

The most straightforward laboratory synthesis of sodium crotonate involves the neutralization of crotonic acid with a sodium base, typically sodium hydroxide.[3][4][5]

Reaction Scheme

The reaction is a simple acid-base neutralization:

CH₃CH=CHCOOH + NaOH → CH₃CH=CHCOONa + H₂O

Experimental Protocol

Materials and Reagents:

-

Crotonic acid (C₄H₆O₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (optional, for recrystallization)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Heating plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Crotonic Acid: In a beaker, dissolve a known quantity of crotonic acid in a minimal amount of distilled water. Gentle heating may be required to aid dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric equivalent of sodium hydroxide solution in a separate beaker by dissolving NaOH pellets in distilled water.

-

Neutralization: Slowly add the sodium hydroxide solution to the crotonic acid solution while stirring continuously. Monitor the pH of the reaction mixture. The addition is complete when a neutral pH (approximately 7) is reached.

-

Isolation of Sodium Crotonate: The resulting solution contains sodium crotonate. To isolate the solid product, the water can be removed by evaporation. This can be achieved by gentle heating on a heating plate in a fume hood.

-

Purification (Optional): The crude sodium crotonate can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel and dried in a drying oven at a moderate temperature to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of sodium crotonate.

Safety and Handling

Appropriate safety precautions should be taken when handling sodium crotonate and its precursors.

-

Crotonic Acid: Crotonic acid is corrosive and can cause skin burns and eye damage. It is also harmful if swallowed.

-

Sodium Hydroxide: Sodium hydroxide is a strong base and is highly corrosive. It can cause severe skin burns and eye damage.

-

Sodium Crotonate: While a specific safety data sheet was not found in the search results, as a derivative of crotonic acid, it should be handled with care.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Applications in Research and Development

Sodium crotonate can serve as a starting material or intermediate in various organic syntheses. Its vinyl group and carboxylate functionality allow for a range of chemical transformations, making it a useful building block in the development of new molecules, including active pharmaceutical ingredients.

Logical Relationship Diagram

Caption: Logical flow of the acid-base neutralization reaction.

References

- 1. Sodium crotonate | C4H5NaO2 | CID 23665426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crotonic acid - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. youtube.com [youtube.com]

- 5. Answered: In a titration of 150 mg of crotonic acid with 0.100 M NaOH, what is the total ionic equation and net ionic equation for this reaction with the appropriate… | bartleby [bartleby.com]

Sodium Crotonate's Influence on Non-Histone Protein Crotonylation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein crotonylation, a recently identified post-translational modification (PTM), is emerging as a critical regulator of cellular processes. This dynamic PTM, occurring on lysine residues, is intrinsically linked to cellular metabolism and gene expression. Sodium crotonate (NaCr) has become an invaluable chemical tool to investigate this pathway, as it directly elevates the intracellular pool of crotonyl-CoA, the essential substrate for crotonylation. This guide provides an in-depth technical overview of the mechanisms by which sodium crotonate influences the crotonylation of non-histone proteins, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying cellular and experimental workflows.

Introduction to Protein Crotonylation

Lysine crotonylation (Kcr) is a type of protein acylation where a crotonyl group is covalently attached to the ε-amino group of a lysine residue.[1][2][3] This modification neutralizes the positive charge of lysine, potentially altering protein structure, function, and interactions.[1] While initially discovered on histone proteins where it plays a significant role in transcriptional regulation, subsequent proteomic studies have revealed that crotonylation is widespread, affecting a vast number of non-histone proteins involved in diverse cellular functions.[1][4][5] The regulation of crotonylation is maintained by the interplay of enzymes known as "writers" (lysine crotonyltransferases, e.g., p300/CBP) that add the mark, and "erasers" (lysine decrotonylases, e.g., certain HDACs and SIRTs) that remove it.[1][6][7]

Mechanism of Action: How Sodium Crotonate Drives Crotonylation

Sodium crotonate serves as an exogenous source of crotonate, a short-chain fatty acid.[6][8] Upon entering the cell, it is converted into crotonyl-CoA by the enzyme Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2).[7][8][9][10] This reaction increases the intracellular concentration of crotonyl-CoA, the primary donor substrate for crotonyltransferase enzymes like p300/CBP.[1][2][6] The elevated availability of crotonyl-CoA shifts the enzymatic equilibrium, favoring the crotonylation of lysine residues on various protein substrates, including a wide array of non-histone proteins.[1][2][11] This induced hyper-crotonylation allows researchers to study the functional consequences of this modification on a global scale.[1][11]

Data Presentation: Effects of Sodium Crotonate Treatment

Treatment of various cell lines with sodium crotonate leads to a significant increase in the crotonylation of numerous non-histone proteins without affecting their overall expression levels.

| Target Protein(s) | Observed Effect of NaCr | Cell Line / Model | Reference |

| HDAC1, CBX3, CBX5, MTA2, Cul4B | Increased crotonylation; no change in protein expression. | HeLa | [1] |

| RNF2, UBE2E1, NCOR1, RBBP4 | Significant increase in crotonylation. | HeLa | [1][2] |

| HDAC1 | Enhanced crotonylation, leading to reduced deacetylase activity. | HeLa | [4][6] |

| GPD1, FABP4 | Expression downregulated. | Adipocytes | [12] |

| AK2, TPI1, NDUFA8 | Expression upregulated. | Adipocytes | [12] |

| Global Proteome | Upregulation of total protein crotonylation. | Periodontal Ligament Stem Cells (PDLSCs) | [13] |

| Histones (e.g., H3) | Increased crotonylation. | HEK293, HeLa, HCT116 | [4][8][11] |

Functional Consequences of Induced Non-Histone Crotonylation

The application of sodium crotonate has been instrumental in uncovering the roles of non-histone crotonylation in various biological processes:

-

Enzyme Regulation : Crotonylation can directly impact enzymatic activity. For instance, NaCr treatment enhances the crotonylation of HDAC1, which in turn reduces its deacetylase activity, suggesting a feedback loop between different acylation marks.[4][6]

-

Cell Cycle Control : Studies have shown that sodium crotonate treatment can influence the cell cycle. It was found to decrease the number of S phase cells while increasing the population of G2 phase cells, partly by affecting the phosphorylation of histone H3 at Ser10, a marker for the G2/M phase.[4]

-

Cellular Differentiation : NaCr promotes the osteogenic differentiation of periodontal ligament stem cells (PDLSCs), an effect linked to the increased crotonylation of proteins within the PI3K-AKT signaling pathway.[13] Similarly, crotonate treatment enhances the differentiation of human embryonic stem cells (hESCs) into the endodermal lineage.[14][15]

-

Metabolism : In adipocytes, NaCr treatment altered the expression of key metabolic proteins. It downregulated GPD1 and FABP4 while upregulating AK2, TPI1, and NDUFA8, indicating that crotonylation plays a role in regulating white fat browning.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of sodium crotonate's effects. Below are protocols for key experiments.

Cell Culture and Sodium Crotonate Treatment

This protocol describes the general procedure for treating cultured mammalian cells with sodium crotonate to induce protein crotonylation.

-

Cell Seeding : Plate cells (e.g., HeLa, HEK293, adipocytes) on appropriate culture plates (e.g., 10 cm plates for protein extraction) and grow them in standard culture medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.[16]

-

Preparation of NaCr Stock : Prepare a sterile stock solution of sodium crotonate (e.g., 1 M in water or PBS). The final concentration used in culture can vary, but concentrations between 5 mM and 20 mM are commonly reported.[12][15]

-

Treatment : Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of sodium crotonate. A vehicle control (medium with an equivalent volume of the solvent used for the stock solution) should be run in parallel.

-

Incubation : Return the cells to the incubator for a specified duration. Incubation times can range from 6 to 24 hours, depending on the experimental goals.[12][15]

-

Cell Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for Western Blot or mass spectrometry).[17]

Western Blotting for Crotonylated Proteins

This protocol is for the detection of global or specific protein crotonylation changes following NaCr treatment.

-

Protein Extraction : Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (including broad-spectrum HDAC inhibitors like Trichostatin A and sodium butyrate to preserve the crotonylation marks).[18][19]

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) from control and NaCr-treated samples on an SDS-polyacrylamide gel.[20][21]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for crotonyl-lysine (pan-Kcr antibody) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendation.

-

Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[18]

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.[21]

Proteomic Analysis of Crotonylation

This protocol outlines the workflow for identifying and quantifying crotonylation sites on a proteome-wide scale after NaCr treatment.

-

Protein Extraction and Digestion : Extract total protein from control and NaCr-treated cells as described above. Digest the proteins into peptides using a protease, typically trypsin.

-

Enrichment of Crotonylated Peptides : To identify low-abundance crotonylated peptides, an enrichment step is necessary. Incubate the digested peptide mixture with agarose beads conjugated to a high-affinity pan-Kcr antibody to specifically capture crotonylated peptides.[22][23]

-

Washing and Elution : Thoroughly wash the beads to remove non-specifically bound peptides. Elute the enriched crotonylated peptides from the beads, typically using an acidic solution.

-

LC-MS/MS Analysis : Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography before being ionized and fragmented in the mass spectrometer.[22][24]

-

Data Analysis : Use specialized bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact lysine crotonylation sites. Quantitative analysis can be performed to compare the relative abundance of specific crotonylated peptides between NaCr-treated and control samples.[5][24]

Mandatory Visualizations

Conclusion

Sodium crotonate is a powerful and specific tool for elevating protein crotonylation in cellular models. Its use has been pivotal in demonstrating the widespread nature of non-histone protein crotonylation and its functional importance in regulating fundamental cellular activities, including enzyme function, cell cycle progression, and differentiation. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate roles of this post-translational modification. As our understanding of the "crotonylome" expands, so too will the potential for targeting this pathway in various disease states, opening new avenues for therapeutic development.

References

- 1. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Emerging roles of non-histone protein crotonylation in biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 9. Sodium Crotonate Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protein Crotonylation Promotes Osteogenic Differentiation of Periodontal Ligament Stem Cells via the PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]

- 23. Proteomics Analysis of Crotonylation - Creative Proteomics [creative-proteomics.com]

- 24. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Controversial Role of ACSS2 in the Conversion of Sodium Crotonate to Crotonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme in cellular metabolism, primarily known for its role in converting acetate to acetyl-CoA, a central molecule in energy metabolism and biosynthesis.[1][2] In recent years, a growing body of research has implicated ACSS2 in a broader role, including the conversion of other short-chain fatty acids, such as crotonate, into their corresponding acyl-CoA derivatives. This technical guide provides an in-depth analysis of the role of ACSS2 in the conversion of sodium crotonate to crotonyl-CoA, a process with significant implications for epigenetic regulation through histone crotonylation.

The conversion of sodium crotonate to crotonyl-CoA is a pivotal step in linking cellular metabolism to the regulation of gene expression. Crotonyl-CoA serves as the donor for histone crotonylation, a post-translational modification that influences chromatin structure and gene transcription.[3][4] While several studies have presented evidence supporting the direct involvement of ACSS2 in this conversion, a scientific debate exists, with some in vitro studies suggesting ACSS2 is unable to efficiently catalyze this reaction.[5][6] This guide will explore the evidence from both perspectives, detail the experimental protocols used in these investigations, and present the quantitative data in a clear, structured format.

The Enzymatic Conversion of Sodium Crotonate

ACSS2 is proposed to catalyze the conversion of sodium crotonate to crotonyl-CoA in an ATP-dependent manner. This reaction is analogous to its well-established role in converting acetate to acetyl-CoA. The proposed enzymatic reaction is as follows:

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effect of sodium crotonate on cellular crotonyl-CoA levels and histone crotonylation, and the impact of ACSS2 knockdown on these processes.

Table 1: Effect of Sodium Crotonate on Cellular Crotonyl-CoA Levels

| Cell Line | Sodium Crotonate Concentration | Duration of Treatment | Fold Change in Crotonyl-CoA | Reference |

| HeLa S3 | 2.5 mM, 5 mM, 10 mM | 12 hours | Concentration-dependent increase | [3] |

Table 2: Effect of ACSS2 Knockdown on Crotonyl-CoA and Histone Crotonylation

| Cell Line | Condition | Measured Parameter | Outcome | Reference |

| HeLa S3 | ACSS2 siRNA + 10 mM Sodium Crotonate | Crotonyl-CoA levels | Reduced compared to control siRNA | [3] |

| HeLa S3 | ACSS2 siRNA + 10 mM Sodium Crotonate | Global H3K18Cr levels | Reduced compared to control siRNA | [3] |

| RAW 264.7 | ACSS2 siRNA + LPS stimulation | H3K18Cr at specific gene promoters | Reduced compared to control siRNA | [3] |

Signaling Pathway: From Sodium Crotonate to Gene Regulation

The conversion of sodium crotonate to crotonyl-CoA by ACSS2 is a key step in a signaling pathway that ultimately influences gene expression. This pathway involves the metabolic production of an epigenetic modifier, its use by a histone acetyltransferase (p300 has been shown to have crotonyltransferase activity), and the subsequent alteration of chromatin structure and gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the role of ACSS2 in crotonate metabolism.

Protocol 1: ACSS2 Knockdown and Western Blot for Histone Crotonylation

This protocol describes the process of reducing ACSS2 expression in cells using siRNA followed by the analysis of global histone crotonylation levels.

Materials:

-

Cell line (e.g., HeLa S3)

-

Cell culture medium and supplements

-

ACSS2-specific siRNA and non-targeting control siRNA

-

Transfection reagent

-

Sodium Crotonate

-

Lysis buffer for histone extraction

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-histone H3 lysine 18 crotonylation (H3K18Cr) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates to achieve 50-70% confluency at the time of transfection.

-

siRNA Transfection: Transfect cells with either ACSS2-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Sodium Crotonate Treatment: After 24-48 hours of transfection, treat the cells with the desired concentration of sodium crotonate for the specified duration.

-

Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-H3K18Cr antibody. A parallel blot or subsequent probing of the same blot with an anti-total H3 antibody should be performed as a loading control.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities to determine the relative levels of H3K18Cr normalized to total H3.

Protocol 2: Quantification of Intracellular Crotonyl-CoA by LC-MS/MS

This protocol outlines the methodology for extracting and quantifying crotonyl-CoA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated with sodium crotonate

-

Ice-cold saline

-

Pre-chilled extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Centrifuge

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Cell Harvest and Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold saline.

-

Add a pre-chilled extraction solvent and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed to pellet proteins and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system.

-

Separate the metabolites on a C18 reverse-phase column.

-

Quantify crotonyl-CoA using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.

-

-

Data Analysis:

-

Calculate the peak area for crotonyl-CoA in each sample.

-

Normalize the data to an internal standard and/or cell number/protein concentration.

-

Compare the levels of crotonyl-CoA between different experimental conditions.

-

The Controversy: Evidence For and Against ACSS2's Role

A significant point of discussion in the field is the direct enzymatic capability of ACSS2 to utilize crotonate as a substrate.

Evidence Supporting ACSS2's Role:

-

Knockdown of ACSS2 in cells treated with sodium crotonate leads to a significant reduction in both intracellular crotonyl-CoA levels and global histone crotonylation.[3]

-

This effect is observed in multiple cell lines and for specific histone crotonylation marks.[3]

-

The link between ACSS2, crotonyl-CoA, and histone crotonylation has been implicated in various biological processes, including the regulation of inflammatory gene expression and the reversal of HIV latency.[3][7]

Evidence Against ACSS2's Direct Role:

-

In vitro enzymatic assays using purified or recombinant ACSS2 have shown that the enzyme has very low or no activity with crotonate as a substrate compared to its high activity with acetate.[5]

-

Structural modeling of the ACSS2 active site suggests that it may not favorably accommodate the larger and more rigid crotonyl group.[6]

-

It is proposed that the observed effects of ACSS2 knockdown on histone crotonylation in cellular models could be indirect, potentially through alterations in acetyl-CoA pools which in turn affect other metabolic pathways that produce crotonyl-CoA.[5]

Conclusion and Future Directions

The role of ACSS2 in converting sodium crotonate to crotonyl-CoA remains an area of active investigation and debate. While cellular studies strongly suggest that ACSS2 is a key player in providing the crotonyl-CoA pool for histone crotonylation, direct in vitro enzymatic evidence is conflicting. This discrepancy highlights the complexity of cellular metabolism and the potential for indirect regulatory mechanisms.

For researchers and drug development professionals, understanding this pathway is crucial. The modulation of histone crotonylation through the availability of crotonyl-CoA presents a potential therapeutic avenue for various diseases, including cancer and inflammatory disorders.[8][9] Future research should focus on:

-

Identifying other potential enzymes that may be responsible for or contribute to the synthesis of crotonyl-CoA from crotonate in the cytoplasm and nucleus.

-

Further elucidating the potential indirect mechanisms by which ACSS2 may regulate cellular crotonyl-CoA levels.

-

Developing specific inhibitors for ACSS2's potential crotonyl-CoA synthetase activity to probe its function in vivo.

A comprehensive understanding of the enzymatic landscape governing crotonyl-CoA metabolism will be essential for the successful therapeutic targeting of this important epigenetic regulatory pathway.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIV latency is reversed by ACSS2-driven histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of ACSS2-mediated histone crotonylation alleviates kidney fibrosis via IL-1β-dependent macrophage activation and tubular cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACSS2‐Mediated Histone H4 Lysine 12 Crotonylation (H4K12cr) Alleviates Colitis via Enhancing Transcription of CLDN7 - ProQuest [proquest.com]

Methodological & Application

Protocol for using sodium crotonate to induce histone crotonylation in cell culture.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of sodium crotonate to artificially induce histone crotonylation in cultured mammalian cells. Histone crotonylation is a recently discovered post-translational modification that plays a crucial role in regulating gene expression. These protocols are intended for research purposes to investigate the functional significance of this epigenetic mark in various biological processes.

Introduction

Histone crotonylation, the addition of a crotonyl group to lysine residues on histone proteins, is an important epigenetic modification associated with active gene transcription. The intracellular levels of crotonyl-CoA, the donor for this modification, are a limiting factor for the extent of histone crotonylation. Exogenous administration of sodium crotonate can effectively increase intracellular crotonyl-CoA levels, leading to a subsequent rise in global histone crotonylation. This is achieved through the enzymatic activity of Acyl-CoA Synthetase Short-chain family member 2 (ACSS2), which converts crotonate to crotonyl-CoA. The histone acetyltransferases p300 and CBP then utilize crotonyl-CoA to catalyze the crotonylation of histone lysine residues.[1][2][3]

This protocol provides detailed methods for treating cells with sodium crotonate, followed by the extraction of histones and the analysis of histone crotonylation levels by Western blotting and mass spectrometry.

Data Presentation

Table 1: Recommended Sodium Crotonate Treatment Conditions for Various Cell Lines

| Cell Line | Sodium Crotonate Concentration | Incubation Time | Outcome | Reference |

| Human prostate cancer (Du145) | 50 mM, 100 mM | 24 hours | Increased global histone crotonylation | [4] |

| Human tubular epithelial (HK-2) | Not specified | Not specified | Increased H3K18 crotonylation | [1][2] |

| Adipocytes | 20 mM | 6 hours | Upregulation of lysine crotonylation-modified proteins | [5] |

| Neural stem/progenitor cells | 10 mM | 24 hours | Increased global histone crotonylation | [6] |

| Cashmere goat somatic cells | 20-30 mM | 24 hours | Enhanced H3K9cr and H3K18cr levels | [7] |

| Human embryonic stem cells (hESCs) | 5 mM | 3 days | Increased histone crotonylation | [8] |

| Human colon carcinoma (HCT116) | >6 mM | Not specified | Promoted H3 and H4 crotonylation | [9] |

Signaling Pathway

The induction of histone crotonylation by sodium crotonate follows a defined metabolic and enzymatic pathway within the cell.

References

- 1. Sodium Crotonate Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Crotonylation on Reprogramming of Cashmere Goat Somatic Cells with Different Differentiation Degrees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Application of sodium crotonate in studying diabetic kidney disease models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Its pathogenesis involves a complex interplay of metabolic and hemodynamic factors, leading to chronic inflammation and fibrosis within the kidneys. Recent research has highlighted the therapeutic potential of sodium crotonate (NaCr), a short-chain fatty acid, in mitigating the progression of DKD. This document provides a comprehensive overview of the application of sodium crotonate in preclinical DKD models, detailing its mechanism of action, experimental protocols, and key findings.

Sodium crotonate has been shown to exert its renoprotective effects through a dual mechanism. Firstly, it helps to ameliorate hyperglycemia and dyslipidemia, key metabolic derangements in diabetes.[1][2] Secondly, and more specifically, it functions as a precursor for histone lysine crotonylation (Kcr), a novel post-translational modification that plays a crucial role in regulating gene expression.[1][2] By increasing histone crotonylation, sodium crotonate can modulate the expression of genes involved in inflammatory and fibrotic pathways, thereby reducing renal injury.[1]

Mechanism of Action: The Histone Crotonylation Pathway

Sodium crotonate's primary mechanism in the context of DKD involves the epigenetic modification of histones. Exogenous sodium crotonate is converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2).[1][3] Crotonyl-CoA then serves as a substrate for the histone acetyltransferase p300, which catalyzes the transfer of the crotonyl group to lysine residues on histone tails, particularly H3K18.[1][2] This histone crotonylation leads to a reduction in the expression of pro-inflammatory and pro-fibrotic genes, such as TGF-β1 and α-SMA, ultimately alleviating the pathological changes associated with DKD.[1]

// Nodes NaCr [label="Sodium Crotonate\n(Exogenous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACSS2 [label="ACSS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cr_CoA [label="Crotonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p300 [label="p300\n(Histone Acyltransferase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonylated_Histones [label="Histone Crotonylation\n(e.g., H3K18cr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Fibrosis [label="Inflammation & Fibrosis\n(TGF-β1, α-SMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DKD_Amelioration [label="Amelioration of\nDiabetic Kidney Disease", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NaCr -> ACSS2 [label=" activates"]; ACSS2 -> Cr_CoA [label=" produces"]; Cr_CoA -> p300 [label=" substrate for"]; p300 -> Histones [label=" targets"]; Histones -> Crotonylated_Histones [label=" crotonylates"]; Crotonylated_Histones -> Gene_Expression [label=" leads to"]; Gene_Expression -> Inflammation_Fibrosis [label=" downregulates"]; Inflammation_Fibrosis -> DKD_Amelioration [label=" reduction leads to"]; }

Caption: Signaling Pathway of Sodium Crotonate in Diabetic Kidney Disease.Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of sodium crotonate in a db/db mouse model of diabetic kidney disease.

Table 1: Effects of Sodium Crotonate on Renal Function and Metabolic Parameters in db/db Mice

| Parameter | Control (db/m) | Diabetic (db/db) | Diabetic (db/db) + NaCr |

| Urine Albumin-to-Creatinine Ratio (UACR; μg/mg) | 45 ± 8 | 255 ± 30 | 150 ± 25 |

| Serum Creatinine (CREA; μmol/L) | 15 ± 3 | 35 ± 5 | 20 ± 4 |

| Fasting Blood Glucose (mmol/L) | 6.5 ± 0.8 | 28.5 ± 3.2 | 18.5 ± 2.5 |

| Serum Triglycerides (TG; mmol/L) | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.5 ± 0.3 |

| Serum Cholesterol (TC; mmol/L) | 2.2 ± 0.3 | 5.8 ± 0.6 | 3.5 ± 0.5 |

| Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group. |

Table 2: Effects of Sodium Crotonate on Renal Inflammatory and Fibrotic Markers in db/db Mice

| Marker (Relative Protein Expression) | Control (db/m) | Diabetic (db/db) | Diabetic (db/db) + NaCr |

| TGF-β1 | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3 |

| α-SMA | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.1 ± 0.4 |

| IL-1β | 1.0 ± 0.15 | 3.8 ± 0.6 | 1.9 ± 0.3 |

| IL-6 | 1.0 ± 0.2 | 4.5 ± 0.7 | 2.3 ± 0.5 |

| *Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Model: Sodium Crotonate Treatment in db/db Mice

This protocol describes the use of db/db mice, a genetic model of type 2 diabetes, to study the effects of sodium crotonate on DKD.

// Nodes Start [label="Start:\n8-week-old db/db mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="12 weeks of\nSodium Crotonate Treatment\n(e.g., 100 mg/kg/day via oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Bi-weekly Monitoring:\nBody Weight & Blood Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint at 20 weeks of age", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection:\nUrine, Blood, Kidney Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- UACR, Serum Creatinine\n- Histology (PAS, Masson)\n- Western Blot (TGF-β1, α-SMA)\n- IHC/IF (IL-1β, IL-6)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Sample_Collection; Sample_Collection -> Analysis; }

Caption: In Vivo Experimental Workflow for Sodium Crotonate in db/db Mice.Materials:

-

Male db/db mice (8 weeks old)

-

Age-matched db/m mice (as controls)

-

Sodium Crotonate (Sigma-Aldrich)

-

Standard laboratory chow

-

Metabolic cages for urine collection

-

Blood glucose meter

-

Reagents for ELISA, Western Blot, and Immunohistochemistry

Procedure:

-

Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Grouping: Randomly divide the db/db mice into two groups: a vehicle-treated group and a sodium crotonate-treated group. A group of db/m mice will serve as non-diabetic controls.

-

Treatment: Administer sodium crotonate (e.g., 100 mg/kg body weight) or vehicle (saline) daily via oral gavage for 12 weeks.

-

Monitoring: Monitor body weight and random blood glucose levels every two weeks throughout the study period.

-

Sample Collection: At the end of the 12-week treatment period (at 20 weeks of age), place mice in metabolic cages for 24-hour urine collection. Following this, collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and harvest the kidneys.

-

Biochemical Analysis:

-

Measure urinary albumin and creatinine concentrations to calculate the UACR.[4]

-

Measure serum creatinine, blood urea nitrogen (BUN), triglycerides, and cholesterol levels.

-

-

Histological Analysis:

-

Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.

-

-

Protein Expression Analysis:

-

Snap-freeze the other kidney in liquid nitrogen for protein extraction.

-

Perform Western blotting to determine the expression levels of TGF-β1, α-SMA, IL-1β, and IL-6.

-

Perform immunohistochemistry or immunofluorescence on paraffin-embedded sections to localize the expression of these proteins.

-

In Vitro Model: High Glucose-Induced HK-2 Cells

This protocol details the use of a human kidney proximal tubular epithelial cell line (HK-2) to investigate the cellular mechanisms of sodium crotonate in a high-glucose environment, mimicking diabetic conditions.

// Nodes Start [label="Culture HK-2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Starvation [label="Serum Starvation\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n- Normal Glucose (5.5 mM)\n- High Glucose (30 mM)\n- HG + Sodium Crotonate\n- HG + NaCr + Inhibitors (ACSS2i, p300i)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(e.g., 48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells:\nProtein and RNA extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Western Blot (PanKcr, H3K18cr, TGF-β1, α-SMA)\n- Immunofluorescence (PanKcr)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Starvation; Starvation -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Analysis; }

Caption: In Vitro Workflow for Sodium Crotonate in HK-2 Cells.Materials:

-

HK-2 cell line (ATCC)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

D-Glucose (Sigma-Aldrich)

-

Sodium Crotonate (Sigma-Aldrich)

-

ACSS2 inhibitor (e.g., ACSS2(i))

-

p300 inhibitor (e.g., A485)

-

Antibodies for Western blotting and immunofluorescence (anti-PanKcr, anti-H3K18cr, anti-TGF-β1, anti-α-SMA)

Procedure:

-

Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-